molecular formula C7H12ClN3 B2678714 N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride CAS No. 2228760-81-2

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride

Cat. No.: B2678714
CAS No.: 2228760-81-2
M. Wt: 173.64
InChI Key: RRIVNYWOECATIH-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride is a chemical compound that features a pyrazole ring attached to a cyclopropane moiety through a methylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride typically involves the reaction of 1H-pyrazole-3-carbaldehyde with cyclopropanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and cyclopropane-containing molecules. Examples include:

Uniqueness

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a cyclopropane moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-2-6(1)8-5-7-3-4-9-10-7;/h3-4,6,8H,1-2,5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIVNYWOECATIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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